molecular formula C14H15BrN2O2 B8147409 Tert-butyl (6-bromoquinolin-3-yl)carbamate

Tert-butyl (6-bromoquinolin-3-yl)carbamate

Cat. No.: B8147409
M. Wt: 323.18 g/mol
InChI Key: LGKPPAHHVVYFQW-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used primarily in research settings.

Preparation Methods

The synthesis of tert-butyl (6-bromoquinolin-3-yl)carbamate typically involves the reaction of 6-bromoquinoline-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions

Chemical Reactions Analysis

Tert-butyl (6-bromoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the quinoline ring can undergo such transformations under appropriate conditions.

Scientific Research Applications

Tert-butyl (6-bromoquinolin-3-yl)carbamate is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies:

    Chemical Synthesis: It is employed in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromoquinolin-3-yl)carbamate is not well-documented. as a quinoline derivative, it is likely to interact with various biological targets, including enzymes and receptors. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .

Comparison with Similar Compounds

Tert-butyl (6-bromoquinolin-3-yl)carbamate can be compared with other quinoline derivatives such as:

This compound is unique due to the presence of both the tert-butyl carbamate group and the bromine atom, which confer specific reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(6-bromoquinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKPPAHHVVYFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-quinoline-3-carboxylic acid (500 mg, 1.98 mmol) and triethylamine (3.97 mmol) in tertbutanol (2 mL) was degassed by bubbling nitrogen for 5 min, and DPPA (3.97 mmol, 858 mg) was added. The reaction mixture was stirred at reflux for 4 h. The solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (2×), and the combined organics were washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was by flash chromatography using a gradient of 0-10% methanol/dichloromethane to afford 347 mg of (6-bromo-quinolin-3-yl)-carbamic acid tert-butyl ester (54% yield): 1H NMR (DMSO-d6) δ 1.53 (s, 9H), 7.69 (dd, 1H), 7.85 (d, 1H), 8.21 (d, 1H), 8.48 (s, 1H), 8.85 (d, 1H), 10.00 (bs, 1H); MS (m/z) 325 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.97 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
858 mg
Type
reactant
Reaction Step Two

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